ent-Ticagrelor-d7 is a deuterated analog of Ticagrelor, which is an antiplatelet medication primarily used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome. The compound is classified as a nucleoside analogue and functions by inhibiting the P2Y12 receptor, a key player in platelet activation and aggregation. This modification enhances the pharmacokinetic profile of Ticagrelor, allowing for more precise studies in pharmacological research.
ent-Ticagrelor-d7 is derived from Ticagrelor, which has the molecular formula and a molecular weight of 529.61 g/mol. The deuterated version is utilized primarily for research purposes, particularly in pharmacokinetic studies where isotopic labeling aids in tracking the compound's metabolism and distribution in biological systems. The classification of this compound falls under antiplatelet agents, specifically within the broader category of cardiovascular drugs.
The synthesis of ent-Ticagrelor-d7 involves several steps that modify the original Ticagrelor structure to incorporate deuterium atoms. The key methods include:
For example, one method includes using deuterated solvents during the synthesis to ensure incorporation of deuterium into the final product, which can be confirmed through spectroscopic analysis.
The molecular structure of ent-Ticagrelor-d7 retains the core framework of Ticagrelor but features deuterium substitutions at specific positions. The structural formula can be represented as follows:
The presence of deuterium alters the physical properties slightly compared to its non-deuterated counterpart, which can be significant in terms of metabolic stability and pharmacological activity.
ent-Ticagrelor-d7 participates in various chemical reactions that are critical for its function as an antiplatelet agent:
Technical details regarding these reactions often involve monitoring changes in platelet function through various biochemical assays.
The mechanism by which ent-Ticagrelor-d7 exerts its effects is similar to that of Ticagrelor:
Data from studies indicate that while ent-Ticagrelor-d7 retains similar activity levels as Ticagrelor, its isotopic labeling allows for more detailed tracking within biological systems.
The physical and chemical properties of ent-Ticagrelor-d7 include:
Relevant data from analyses indicate that the introduction of deuterium can enhance stability against metabolic degradation compared to non-deuterated forms.
ent-Ticagrelor-d7 is primarily utilized in scientific research settings:
ent-Ticagrelor-d7 is a deuterium-labeled enantiomer of the P2Y₁₂ receptor antagonist Ticagrelor. Its core structure retains the cyclopentyl-1,2,3-triazolopyrimidine scaffold but features a stereochemical inversion at key chiral centers compared to the parent drug. The molecule contains four chiral centers: three on the cyclopentanediol ring (positions 1′, 2′, 3′) and one on the cyclopropylamino group (position 1 of the cyclopropane) [5] [9]. The "ent-" prefix denotes the enantiomeric relationship to native Ticagrelor, with inverted configurations at all stereocenters. Specifically, the stereodescriptor (1R,2R,3S,5R) indicates the absolute configuration of the cyclopentane ring, while the cyclopropylamino moiety adopts the (1R,2S) configuration [9]. This enantiomeric purity is critical for its application as an internal standard in chiral separations and metabolic studies, where stereospecific recognition occurs.
Table 1: Stereochemical Configuration of ent-Ticagrelor-d7
Chiral Center | Position | Configuration | Functional Significance |
---|---|---|---|
Cyclopentane C1 | 1′ | R | Diol orientation |
Cyclopentane C2 | 2′ | R | Diol orientation |
Cyclopentane C3 | 3′ | S | Triazolopyrimidine linkage |
Cyclopropane C1 | 1 | R | Aryl group orientation |
Cyclopropane C2 | 2 | S | Amino group orientation |
The molecular formula of ent-Ticagrelor-d7 is C₂₃H₂₁D₇F₂N₆O₄S, with a precise molecular weight of 529.61 g/mol (exact mass: 529.23 Da) [1] [10]. Deuterium incorporation occurs exclusively in the n-propylthio side chain (–S–CH₂–CH₂–CD₃), with seven deuterium atoms replacing all hydrogens in the propyl group [6] [10]. This labeling pattern ensures minimal isotopic interference with the pharmacophore while providing a +7 Da mass shift for unambiguous detection in mass spectrometry. The isotopic purity typically exceeds 98%, as confirmed by nuclear magnetic resonance (¹H-NMR) and high-resolution mass spectrometry (HRMS) [1]. The deuterium distribution is designed to resist metabolic cleavage, maintaining the mass tag during biotransformation studies.
Table 2: Isotopic Labeling Pattern in ent-Ticagrelor-d7
Molecular Segment | Unlabeled Structure | Labeled Structure | Mass Shift (Da) |
---|---|---|---|
Propylthio Side Chain | –S–CH₂–CH₂–CH₃ | –S–CD₂–CD₂–CD₃ | +7 |
Cyclopentanediol Ring | –C₅H₇O₃– | –C₅H₇O₃– | 0 |
Triazolopyrimidine Core | –C₅HN₆– | –C₅HN₆– | 0 |
Difluorophenyl Cyclopropyl | –C₁₀H₈F₂– | –C₁₀H₈F₂– | 0 |
ent-Ticagrelor-d7 is supplied as a neat solid with ≥95% chemical purity and ≥98% deuterium enrichment [1] [9]. It exhibits high solubility in dimethyl sulfoxide (DMSO) and methanol but limited solubility in aqueous buffers (<0.1 mg/mL at pH 7.4). The logP (partition coefficient) is estimated at 2.8 ± 0.2, indicating moderate lipophilicity comparable to unlabeled Ticagrelor [5]. Stability studies confirm the compound remains intact under refrigeration (2–8°C) for 24 months when protected from light and moisture. Accelerated degradation testing (40°C/75% relative humidity) shows <2% decomposition over 6 months, confirming robustness as an analytical standard [5] [8]. Deuterium labeling does not alter the pKa (7.1 ± 0.3 for the triazolopyrimidine nitrogen) but may reduce oxidative metabolism in the propyl group due to the kinetic isotope effect [6].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: